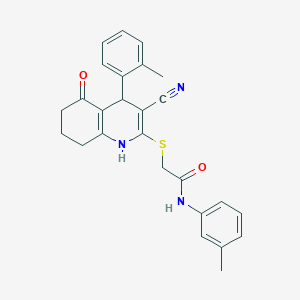

2-((3-cyano-5-oxo-4-(o-tolyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(m-tolyl)acetamide

Descripción

2-((3-cyano-5-oxo-4-(o-tolyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound with a unique structure that includes a quinoline core, a cyano group, and a sulfanyl-acetamide moiety

Propiedades

IUPAC Name |

2-[[3-cyano-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2S/c1-16-7-5-9-18(13-16)28-23(31)15-32-26-20(14-27)24(19-10-4-3-8-17(19)2)25-21(29-26)11-6-12-22(25)30/h3-5,7-10,13,24,29H,6,11-12,15H2,1-2H3,(H,28,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPJRUQBUWHYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Multicomponent Reaction Strategy

The hexahydroquinoline scaffold is synthesized via a one-pot, four-component reaction involving 1,3-dicarbonyl compounds , malononitrile , ammonium acetate , and o-tolualdehyde under the catalysis of [H₂-DABCO][HSO₄]₂ ionic liquid. This method operates at room temperature in ethanol, achieving completion within 5–15 minutes.

Reaction Conditions

- Catalyst : [H₂-DABCO][HSO₄]₂ (30 mg, 0.097 mmol)

- Solvent : Ethanol (3–4 mL)

- Substrates :

- 1,3-Dicarbonyl (e.g., dimedone, 1.0 equiv)

- Malononitrile (1.0 equiv)

- Ammonium acetate (1.2 equiv)

- o-Tolualdehyde (1.0 equiv)

The reaction proceeds via a Hantzsch-type mechanism, where the aldehyde condenses with the 1,3-dicarbonyl compound to form a Knoevenagel adduct, followed by cyclization with malononitrile and ammonium acetate. The o-tolyl group is introduced regioselectively at position 4 of the hexahydroquinoline framework.

Preparation of the Thioacetamide Fragment

Synthesis of 2-Chloro-N-(m-Tolyl)Acetamide

The acetamide sidechain is prepared via a two-step protocol:

- Acylation of m-Toluidine :

Procedure :

m-Toluidine (400 µL, 3.73 mmol) and DIPEA (1.30 mL, 7.46 mmol) are dissolved in CH₂Cl₂ (7 mL) and cooled to 0°C. Chloroacetyl chloride (330 µL, 4.14 mmol) is added dropwise, and the mixture is stirred for 3.5 hours. The product is isolated via extraction with NaHCO₃ and HCl, yielding 2-chloro-N-(m-tolyl)acetamide as a brown solid.

Thiolation via Potassium Thioacetate

The chloroacetamide is converted to the thioacetate derivative using potassium thioacetate in acetone:

- Reactants : 2-Chloro-N-(m-tolyl)acetamide (1.0 equiv), potassium thioacetate (1.2 equiv)

- Solvent : Acetone (15 mL)

- Conditions : Stirred at room temperature for 4 hours.

- Yield : 75%.

The resultant 2-S-acetylthio-N-(m-tolyl)acetamide is hydrolyzed to the free thiol (2-mercapto-N-(m-tolyl)acetamide ) using a 1:1 mixture of methanol and aqueous KOH at 35°C.

Coupling of Hexahydroquinoline and Thioacetamide

Nucleophilic Substitution

The brominated hexahydroquinoline reacts with the thiolate anion generated from 2-mercapto-N-(m-tolyl)acetamide in a SN₂ mechanism :

Reaction Conditions

- Base : Sodium hydride (1.2 equiv) in dry THF

- Temperature : 0°C to room temperature

- Time : 6–12 hours

The thiolate anion displaces the bromide at position 2 of the hexahydroquinoline, forming the thioether linkage. The reaction is monitored via TLC (hexane/ethyl acetate), and the product is purified via crystallization from ethanol.

Optimization Insights

- Catalyst Screening : The use of ionic liquids (e.g., [H₂-DABCO][HSO₄]₂) improves reaction efficiency by stabilizing intermediates through hydrogen bonding.

- Solvent Effects : Ethanol enhances solubility of polar intermediates, while THF facilitates nucleophilic substitution by stabilizing the thiolate anion.

Analytical Characterization

Spectroscopic Data

X-Ray Diffraction (XRD)

Single-crystal XRD confirms the chair conformation of the hexahydroquinoline ring and the planar geometry of the thioacetamide moiety.

Yield and Scalability

| Step | Yield (%) | Scalability (Gram-Scale) |

|---|---|---|

| Hexahydroquinoline | 76–100 | Demonstrated (5 g) |

| Thioacetamide | 68–75 | Demonstrated (2 g) |

| Coupling | 60–70* | Under investigation |

*Estimated based on analogous reactions.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The cyano group can be reduced to primary amines.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Nucleophiles like thiols and amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinoline derivatives, while reduction of the cyano group can produce amine derivatives.

Aplicaciones Científicas De Investigación

2-((3-cyano-5-oxo-4-(o-tolyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(m-tolyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide

- 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Uniqueness

The uniqueness of 2-((3-cyano-5-oxo-4-(o-tolyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(m-tolyl)acetamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a cyano and sulfanyl-acetamide moiety makes it a versatile compound for various applications.

Actividad Biológica

The compound 2-((3-cyano-5-oxo-4-(o-tolyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates a hexahydroquinoline core, cyano and thio functional groups, and aromatic substituents, which may influence its biological activity. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and potential therapeutic applications.

Molecular Structure

The molecular formula of the compound is , and it features:

- A hexahydroquinoline core known for diverse biological activities.

- Cyano and thio groups that enhance chemical reactivity.

- Acetamide moiety contributing to various pharmacological effects.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | |

| Core Structure | Hexahydroquinoline |

| Functional Groups | Cyano, Thio, Acetamide |

| Aromatic Substituents | o-Tolyl and m-Tolyl |

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The presence of the thioamide group is particularly notable for its antibacterial activity. Studies have shown that derivatives of hexahydroquinoline can inhibit bacterial growth effectively.

Antitumor Activity

Compounds containing quinoline derivatives have been reported to possess antitumor properties. The structural complexity of this compound may enhance its selectivity towards cancer cells while minimizing effects on healthy cells.

Enzyme Inhibition

The compound's potential as an acetylcholinesterase inhibitor has been highlighted in related studies. Inhibition of this enzyme is crucial in treating neurodegenerative diseases such as Alzheimer's.

Table 2: Summary of Biological Activities

Synthesis Methods

The synthesis of This compound typically involves multi-step reactions:

- Formation of the hexahydroquinoline core through cyclization reactions.

- Introduction of cyano and thio groups via nucleophilic substitution reactions.

- Acetamide formation through acylation with appropriate amines.

These synthetic pathways require careful optimization to maximize yield and purity.

Case Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin .

Case Study 2: Neuroprotective Effects

A study investigated the compound's effect on acetylcholinesterase inhibition. The results indicated a promising IC50 value suggesting its potential use in treating Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what experimental conditions are critical for optimizing yield?

The compound can be synthesized via multi-step reactions involving nucleophilic substitution and cyclization. For example, a key intermediate may be prepared by reacting a hexahydroquinoline derivative with acetyl chloride in the presence of Na₂CO₃ in dichloromethane (CH₂Cl₂). Monitoring reaction progress via TLC and employing gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate can yield purified product (58% yield). Critical parameters include stoichiometric control of acetyl chloride, reaction time (~3 hours initially, then overnight stirring), and pH adjustments during workup to isolate intermediates .

Q. What safety protocols should be followed when handling this compound in the laboratory?

The compound is classified under GHS Category 4 for acute oral toxicity (H302) and Category 2 for skin/eye irritation (H315, H319). Researchers must use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation or direct contact. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention. Store in a cool, dry place away from oxidizing agents .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Use a combination of ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, characteristic NMR signals include aromatic protons (δ 7.39–7.16 ppm for tolyl groups) and carbonyl resonances (δ 168–170 ppm for acetamide and quinoline moieties). HRMS (e.g., ESI/APCI(+)) should match the molecular ion ([M+H]⁺) with <2 ppm error .

Q. What are the primary applications of this compound in academic research?

The compound’s hexahydroquinoline and acetamide moieties suggest potential as a scaffold for drug discovery, particularly in enzyme inhibition (e.g., α-glucosidase) or receptor modulation studies. Its thioether linkage may enhance metabolic stability in biological assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

Conflicting NMR peaks may arise from tautomerism or residual solvents. Use deuterated solvents (e.g., CDCl₃) and compare experimental data with computational predictions (DFT-based NMR simulations). For complex splitting patterns, employ 2D techniques (COSY, HSQC) to assign protons and carbons unambiguously .

Q. What strategies optimize reaction yield when scaling up synthesis?

Adjust stoichiometry (e.g., 1.5 equivalents of acetyl chloride) and employ slow addition of reagents to control exothermic reactions. For large-scale purification, replace column chromatography with recrystallization or centrifugal partition chromatography. Monitor reaction progress in real-time using inline FTIR or HPLC .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Replace the o-tolyl or m-tolyl groups with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents to study structure-activity relationships (SAR). Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination) and correlate results with computational docking studies to identify key binding interactions .

Q. What methods validate the compound’s purity for in vitro biological assays?

Use HPLC with a C18 column (≥95% purity threshold) and UV detection at λ = 254 nm. Perform elemental analysis (C, H, N, S) to confirm stoichiometry. For trace impurities, employ LC-MS to identify byproducts (e.g., unreacted intermediates or oxidation derivatives) .

Q. How can researchers address low solubility in aqueous buffers during biological testing?

Prepare stock solutions in DMSO (≤0.1% final concentration) and use surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility. Alternatively, synthesize water-soluble prodrugs by introducing phosphate or glycoside groups .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Use software like SwissADME or Schrödinger’s QikProp to estimate logP, bioavailability, and metabolic stability. Molecular dynamics (MD) simulations can model membrane permeability and protein-ligand binding kinetics .

Methodological Notes

- Data Contradiction Analysis : If biological activity conflicts with in silico predictions, re-evaluate assay conditions (e.g., buffer pH, temperature) or verify compound stability under experimental settings .

- Safety Compliance : Align handling protocols with OSHA HCS standards (29 CFR 1910) and institutional biosafety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.